2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a dichlorophenoxy group and a tetrahydrobenzo oxazepin ring, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenol, which is then reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Synthesis of the Oxazepin Ring: The next step involves the cyclization of an appropriate precursor to form the tetrahydrobenzo oxazepin ring. This can be achieved through a condensation reaction involving ethyl acetoacetate and an amine derivative.
Coupling Reaction: The final step is the coupling of the dichlorophenoxy acetic acid derivative with the oxazepin ring structure. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and dimethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the oxazepin ring, potentially converting it to an alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions would result in derivatives where the chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity as a ligand for certain receptors or enzymes, making it useful in biochemical assays and drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The dichlorophenoxy group may facilitate binding to hydrophobic pockets, while the oxazepin ring could interact with other functional groups within the target site. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a simpler structure.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with similar structural features.
Mecoprop (2-(2-methyl-4-chlorophenoxy)propionic acid): A related compound used as a herbicide.
Uniqueness
What sets 2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide apart is its more complex structure, which may confer unique biological activities and chemical reactivity. The presence of the oxazepin ring, in particular, adds a level of complexity that can lead to diverse interactions with biological targets, potentially making it a more versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O4/c1-4-25-16-10-14(6-8-18(16)29-12-21(2,3)20(25)27)24-19(26)11-28-17-7-5-13(22)9-15(17)23/h5-10H,4,11-12H2,1-3H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMBKNJTWLHJHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)OCC(C1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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